4-Piperidinol, 2-(fluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 2-(fluoromethyl)- is an organic compound with the molecular formula C6H12FNO. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluoromethyl group at the 2-position and a hydroxyl group at the 4-position makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 2-(fluoromethyl)- typically involves the fluoromethylation of piperidinol derivatives. One common method includes the reaction of piperidinol with fluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by fluoromethylation and purification steps. The use of high-pressure reactors and specific catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol, 2-(fluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted piperidinol derivatives.
Scientific Research Applications
4-Piperidinol, 2-(fluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 2-(fluoromethyl)- involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by forming stable complexes with the active sites of target enzymes .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the fluoromethyl and hydroxyl groups.
4-Piperidinol: Similar structure but without the fluoromethyl group.
2-Fluoromethylpiperidine: Lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Piperidinol, 2-(fluoromethyl)- is unique due to the presence of both the fluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c7-4-5-3-6(9)1-2-8-5/h5-6,8-9H,1-4H2 |
InChI Key |
SYRWCZOIKVODDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.